molecular formula C20H18N2O B14739087 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline CAS No. 6626-63-7

11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline

Cat. No.: B14739087
CAS No.: 6626-63-7
M. Wt: 302.4 g/mol
InChI Key: GCVZMKPZSVQVNL-UHFFFAOYSA-N
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Description

11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline is a complex heterocyclic compound that features a morpholine ring fused to an indenoquinoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with morpholine in the presence of a suitable catalyst can lead to the formation of the desired indenoquinoline structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced indenoquinoline derivatives.

    Substitution: Functionalized indenoquinoline derivatives with various substituents.

Scientific Research Applications

11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. The morpholine ring enhances the compound’s ability to interact with biological membranes, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.

    Indenoquinoline: Lacks the morpholine ring but shares the indenoquinoline core structure.

    Morpholine-substituted quinolines: Compounds with similar morpholine substitution but different core structures.

Uniqueness: 11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline stands out due to the combination of the indenoquinoline core and the morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the morpholine ring enhances its solubility and bioavailability, which are advantageous for medicinal and biological research.

Properties

CAS No.

6626-63-7

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-(11H-indeno[1,2-b]quinolin-11-yl)morpholine

InChI

InChI=1S/C20H18N2O/c1-4-8-18-14(5-1)13-17-19(21-18)15-6-2-3-7-16(15)20(17)22-9-11-23-12-10-22/h1-8,13,20H,9-12H2

InChI Key

GCVZMKPZSVQVNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24

Origin of Product

United States

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